Product packaging for Chromenylium(Cat. No.:)

Chromenylium

Cat. No.: B1244687
M. Wt: 131.15 g/mol
InChI Key: JPBGLQJDCUZXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chromenylium dyes represent a class of bright, polymethine fluorophores that are advancing in vivo biological imaging in the shortwave infrared (SWIR) region (1000-2000 nm) . Their core chemical structure, featuring a this compound heterocycle, is engineered for superior emissive properties compared to traditional flavylium scaffolds, resulting in higher fluorescence quantum yields and enhanced brightness . This makes them optimal probes for non-invasive, real-time imaging in mammals with high resolution and contrast, enabling applications such as video-rate vasculature imaging at up to 300 frames per second and excitation-multiplexed imaging in multiple colors . A significant research value of the this compound scaffold is its modularity. The core structure can be functionally adapted to address the common challenge of dye hydrophobicity. Through strategic modifications, such as the incorporation of sulfonate, ammonium, or phosphonate groups, or by crafting star polymer architectures (CStars), water-soluble derivatives can be synthesized . These modifications impart distinct biodistribution and clearance profiles, enabling specific research applications from dynamic vascular imaging and tracking of tumor growth to non-invasive bone visualization in awake, moving mice . Furthermore, this compound dyes serve as a versatile platform for constructing specific chemosensors. For instance, by fusing with an indoline ring and conjugating with biomolecules like methionine, the scaffold can be tailored for the ultrasensitive detection of heavy metal ions such as Hg²⁺ in environmental and cellular samples . The mechanism of action for imaging relies on the dyes' bright SWIR emission, which benefits from reduced tissue scattering and autofluorescence. When functionalized for water solubility and stealth behavior, these dyes minimize nonspecific protein association, leading to improved stability, controlled biodistribution, and rapid renal clearance, which is advantageous for lymphatic system imaging . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7O+ B1244687 Chromenylium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7O+

Molecular Weight

131.15 g/mol

IUPAC Name

chromenylium

InChI

InChI=1S/C9H7O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/q+1

InChI Key

JPBGLQJDCUZXEF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=[O+]2

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[O+]2

Origin of Product

United States

Advanced Synthetic Methodologies for Chromenylium Scaffolds and Derivatives

Classical and Established Approaches to Chromenylium Ring Formation

Traditional methods for constructing the this compound ring have been foundational in heterocyclic chemistry. These strategies typically involve the formation of a pyran ring fused to a benzene (B151609) ring through cyclization and condensation reactions, often starting from phenolic precursors.

Cyclization Reactions for this compound Construction

Cyclization reactions are fundamental to the formation of the heterocyclic pyran ring of the this compound scaffold. These reactions typically involve the intramolecular formation of a carbon-oxygen bond to close the ring.

One prominent strategy involves the acid-catalyzed cyclization of 1,3-dicarbonyl compounds with phenols or their derivatives. For instance, the reaction of a phenol (B47542) with a β-diketone in the presence of a strong acid can lead to the formation of a 2,4-disubstituted benzopyrylium salt. The mechanism proceeds through initial C-alkylation of the activated phenol ring by the protonated diketone, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic this compound system.

Another classical approach is the electrocyclization of o-quinone methide intermediates. These reactive species can be generated in situ from precursors like o-hydroxybenzyl alcohols. A six-electron electrocyclic ring-closure of the o-quinone methide, followed by elimination or oxidation, furnishes the chromene ring, which can then be converted to the corresponding this compound salt. A cascade reaction involving benzannulation, o-quinone methide formation, and subsequent electrocyclization has been developed for the synthesis of chromenes from chromium carbene complexes and enynes, demonstrating a single-step generation of both rings of the chromene system. nih.gov

Condensation Strategies in this compound Synthesis

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water or alcohol, are a cornerstone of this compound synthesis. These methods are particularly effective for introducing diversity at various positions of the this compound core.

A widely used method involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a ketone, in the presence of an acid catalyst like perchloric acid or sulfuric acid. This reaction proceeds via an initial aldol-type condensation to form a chalcone-like intermediate, which then undergoes acid-catalyzed cyclization and dehydration to afford the this compound salt.

Several named reactions are pivotal in the synthesis of related chromone (B188151) and coumarin (B35378) structures, which can serve as precursors to this compound salts.

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde (like salicylaldehyde) with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. acs.orgnih.govjmest.orgrsc.org While classically used for synthesizing cinnamic acids and coumarins, modifications of this reaction can provide precursors for this compound systems.

Kostanecki-Robinson Reaction: This method synthesizes chromones or coumarins by the acylation of o-hydroxyaryl ketones with aliphatic or aromatic acid anhydrides, followed by cyclization. nih.govresearchgate.netescholarship.org The resulting chromone can be converted to a this compound salt through reduction and subsequent acid-catalyzed dehydration.

Allan-Robinson Reaction: This reaction is used to form flavones (a type of chromone) from o-hydroxyaryl ketones and aromatic anhydrides. researchgate.netresearchgate.net Similar to the products of the Kostanecki-Robinson reaction, these flavones are potential intermediates for this compound synthesis.

The table below summarizes some classical condensation reactions that provide access to this compound precursors.

Reaction NameReactantsProduct Type
Acid-catalyzed Condensation Salicylaldehyde, Active methylene compound (e.g., ketone)This compound Salt
Perkin Reaction Salicylaldehyde, Acetic Anhydride, Sodium AcetateCoumarin
Kostanecki-Robinson Reaction o-Hydroxyaryl ketone, Acid AnhydrideChromone/Coumarin
Allan-Robinson Reaction o-Hydroxyaryl ketone, Aromatic AnhydrideFlavone

Modern and Catalytic Synthetic Strategies for this compound Compounds

Driven by the need for greater efficiency, selectivity, and sustainability, modern synthetic chemistry has introduced a range of innovative, catalyst-driven methods for constructing this compound derivatives. These approaches often provide milder reaction conditions, broader substrate scope, and access to novel molecular architectures.

Transition Metal-Catalyzed Syntheses of this compound Derivatives

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and this compound systems are no exception. Catalysts based on palladium, rhodium, and gold have been particularly effective.

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling and cyclization reactions. For instance, Pd-catalyzed intramolecular C-H bond functionalization of aryl-(2-halo)benzyl ethers can yield benzo[c]chromenes. rsc.orgchemistryforsustainability.org Palladium-catalyzed carbonylative synthesis from salicylic (B10762653) aldehydes and benzyl (B1604629) chlorides provides a route to chromenones, which are precursors to this compound salts. nih.gov Furthermore, Suzuki-Miyaura and Sonogashira coupling reactions have been applied to functionalize existing this compound fluorophores at specific positions, demonstrating the power of palladium catalysis in derivatization. acs.org An enantioselective Pd-catalyzed 6-endo-trig reaction has also been developed for the synthesis of 2-aryl-chromenes. nih.gov

Rhodium Catalysis: Rhodium catalysts have shown utility in the asymmetric synthesis of chromene derivatives. For example, a rhodium-catalyzed conjugate addition/cyclization cascade reaction enables the enantioselective synthesis of 2-amino-4H-chromenes. rsc.org Another approach involves the rhodium-catalyzed enantioselective 1,4-addition of organoboron reagents to arylidene Meldrum's acids to access 4-arylchroman-2-ones. rsc.org

Gold Catalysis: Gold catalysts, known for their ability to activate alkynes, have been employed in the synthesis of chromene derivatives. Gold(I)-catalyzed cascade reactions of o-(alkynyl)styrenes substituted with a thio- or seleno-aryl group can produce sulfur- or selenium-containing indeno[1,2-b]chromene derivatives through a double cyclization process. nih.gov Intramolecular alkyne hydroarylation catalyzed by gold has also been used to form complex heterocyclic frameworks containing the chromene motif. nih.gov The synthesis of 1H-Isochromenes via gold-catalyzed cyclization of o-alkyl benzyl alcohols has also been reported. southwestern.edu

The following table provides a summary of transition metal-catalyzed approaches to this compound precursors.

Metal CatalystReaction TypeStarting MaterialsProduct Type
Palladium C-H Activation/Intramolecular ArylationAryl-(2-halo)benzyl ethersBenzo[c]chromenes
Palladium Carbonylative SynthesisSalicylic aldehydes, Benzyl chloridesChromenones
Palladium Asymmetric Allylic Substitution (6-endo-trig)Phenolic allylic carbonates2-Aryl-2H-chromenes
Rhodium Asymmetric Conjugate Addition/CyclizationArylboronic acids, o-hydroxymalononitriles2-Amino-4H-chromenes
Gold Double Cyclization Cascadeo-(Alkynyl)styrenes with thio/seleno-aryl groupsIndeno[1,2-b]thio/seleno-chromenes
Gold Intramolecular Hydroarylationo-Alkynylaryl precursorsChromene derivatives

Photochemical and Electrochemical Routes to this compound

Photochemical and electrochemical methods offer unique pathways for the synthesis of this compound compounds, often proceeding under mild conditions without the need for harsh reagents.

Electrochemical Synthesis: Electrochemical methods utilize an electric current to drive chemical reactions. The synthesis of 4-(dihydroxyphenylthio)-2H-chromen-2-one derivatives has been achieved through the direct electrochemical oxidation of catechols in the presence of 4-mercaptocoumarin as a nucleophile. nih.govresearchgate.net This one-pot process occurs in an undivided cell under constant current, proceeding through an EC (electrochemical-chemical) mechanism. nih.govresearchgate.net This approach highlights the potential of electrosynthesis for creating functionalized chromene scaffolds.

Photochemical Routes & Photoredox Catalysis: Photochemistry harnesses light energy to initiate reactions. A key photochemical process relevant to this compound synthesis is the electrocyclic reaction, a type of pericyclic reaction where a pi bond is converted into a sigma bond to form a ring. wikipedia.orguchicago.edulibretexts.orglibretexts.org The ring-closure of conjugated trienes to form cyclohexadienes is a classic example of a 6π-electrocyclization that can be induced photochemically. libretexts.org This principle can be applied to acyclic precursors to construct the pyran ring of the chromene system.

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. mdpi.comrsc.org This strategy uses a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. This approach has been used for the synthesis of various heterocycles and could be applied to radical-mediated cyclization or functionalization reactions to build the this compound framework. For example, a green light-emitting diode (LED) has been used to photoinduce the synthesis of chromeno[4,3-b]chromenes using a nanophotocatalyst. nih.gov

Green Chemistry Principles and Solvent-Free Methods in this compound Synthesis

Adherence to the principles of green chemistry is a major driver in the development of new synthetic methodologies. This includes the use of safer solvents, energy-efficient processes, and renewable starting materials.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique for accelerating organic reactions. jmest.orgsemanticscholar.orgnih.govmdpi.comnih.gov It offers advantages such as significantly reduced reaction times, improved yields, and often cleaner reactions compared to conventional heating. jmest.orgsemanticscholar.orgnih.gov The synthesis of various chromene derivatives via condensation reactions has been efficiently carried out under microwave irradiation, sometimes in solvent-free conditions. jmest.orgmdpi.com

Solvent-Free Reactions: Eliminating volatile organic solvents is a key goal of green chemistry. Several methods for chromene synthesis have been developed to run under solvent-free or "neat" conditions. For example, three-component reactions involving 4-hydroxycoumarin, activated acetylenic compounds, and N-nucleophiles have been successfully performed without a solvent. nih.gov Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is another powerful solvent-free technique that can enhance reaction rates and overcome solubility issues. escholarship.orgbeilstein-journals.orgopnme.com

Green Catalysts: The development of environmentally benign and reusable catalysts is another important aspect. Rochelle salt has been utilized as a novel, green, and reusable heterogeneous catalyst for the one-pot, three-component synthesis of substituted chromenes in ethanol (B145695) or water. researchgate.net The use of water as a solvent and the recyclability of the catalyst make this a highly sustainable method.

The following table summarizes modern green approaches to this compound synthesis.

Green MethodologyKey FeaturesExample Application
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, higher yields.Condensation reactions to form chromene derivatives.
Solvent-Free Synthesis Reduced waste, simplified workup.Three-component reactions for substituted chromenes.
Mechanochemistry Solvent-free, overcomes solubility issues, unique reactivity.One-pot multistep synthesis of fluorinated pyrazolones.
Green Catalysis Use of non-toxic, reusable catalysts; aqueous media.Rochelle salt-catalyzed synthesis of 2-amino-4H-chromenes.
Photocatalysis Use of visible light as an energy source, mild conditions.LED-induced synthesis of chromeno[4,3-b]chromenes.

Click Chemistry and Late-Stage Functionalization for this compound Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that allows for the modification of complex molecules at a late step in the synthetic sequence. This approach is particularly valuable for the synthesis of this compound-based dyes, as it enables the introduction of various functionalities to a core fluorophore scaffold, thereby tuning its properties for specific applications. Among the LSF techniques, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a robust and efficient method for the derivatization of this compound compounds. chemrxiv.orgnih.gov

A modular approach that separates the synthesis of the hydrophobic fluorophore core from the introduction of water-solubilizing or bioactive groups is often employed. chemrxiv.orgresearchgate.net In a typical strategy, a this compound scaffold is first prepared with terminal alkyne groups. These "clickable" handles are then reacted with a variety of azide-containing molecules in the final synthetic step. This methodology has been successfully used to generate a panel of water-soluble and functional shortwave infrared (SWIR) this compound dyes. chemrxiv.orgchemrxiv.orgescholarship.org

For instance, a hydrophobic this compound heptamethine dye, PropChrom7, featuring four propargyl groups, has been synthesized as a versatile intermediate. chemrxiv.org This central building block can then be readily conjugated with various hydrophilic azides via CuAAC to impart water solubility. Examples of appended groups include sulfonates, ammoniums, and zwitterions, each influencing the final localization properties of the dye in biological systems. chemrxiv.orgresearchgate.netnih.gov This late-stage introduction of charged functionalities is critical for overcoming the inherent hydrophobicity and aggregation tendency of large, planar polymethine dyes in aqueous environments. chemrxiv.orgresearchgate.net

The versatility of this click chemistry approach has been further demonstrated by the synthesis of this compound star polymers (CStars). In this strategy, this compound cores functionalized with multiple terminal alkynes are "clicked" with azide-terminated hydrophilic polymers, such as poly(2-methyl-2-oxazoline) (POx). nih.govacs.org This results in a star-shaped architecture that combines the bright SWIR emission of the this compound core with the water solubility and "stealth" properties of the polymer arms, which can reduce non-specific protein interactions in vivo. nih.gov

This compound CoreClick Reaction PartnerFinal ProductApplication
PropChrom7 (tetra-alkyne)Sulfonate-azideSulfoChrom7Vascular imaging chemrxiv.org
PropChrom7 (tetra-alkyne)Ammonium-azideAmmonChrom7Tumor growth tracking chemrxiv.org
PropChrom7 (tetra-alkyne)Phosphonate-azidePhosphoChrom7Bone imaging chemrxiv.orgescholarship.org
Penta-alkyne this compoundAzide-terminated POxCStar (5-arm)SWIR imaging with stealth properties nih.gov

This table illustrates the modularity of the click chemistry approach for the late-stage functionalization of this compound scaffolds.

Beyond CuAAC, other functionalization methods are being explored. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, have been applied to flavylium (B80283) dyes, a subset of the this compound scaffold, to modify the C4' position of the polymethine chain. acs.org These methods expand the toolkit for the late-stage functionalization of this class of compounds, enabling the introduction of a wider range of chemical diversity. acs.orgacs.org

Asymmetric and Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives is of significant interest due to the importance of chirality in biological systems and the potential for developing enantiomerically pure probes and therapeutic agents. While the synthesis of chiral chromanes and flavanols has been extensively studied, the direct asymmetric synthesis of the planar, cationic this compound scaffold presents a unique challenge. nih.gov

A biomimetic approach utilizing chiral anion phase-transfer (CAPT) catalysis has been successfully developed for the enantioselective C-C bond formation between benzopyrylium salts and phenol nucleophiles. escholarship.org This methodology allows for the stereoselective construction of flavonoid-like compounds from a planar cationic electrophile. In this strategy, an insoluble benzopyrylium salt is brought into an organic phase by a chiral phosphate (B84403) anion, forming a soluble, chiral ion pair. This chiral environment then directs the nucleophilic attack of a phenol, leading to the formation of enantioenriched 2,4-diarylbenzopyrans. escholarship.org

This method has been applied to the enantioselective synthesis of a 2,8-dioxabicyclo[3.3.1]nonane skeleton, a core structure found in numerous natural products. The reaction of a 7-methoxy-4'-bromo-benzopyrylium hexafluorophosphate (B91526) with 3,5-dimethoxyphenol (B141022) in the presence of a chiral phosphate catalyst, followed by acid-catalyzed cyclization, yielded the product in 94% enantiomeric excess (ee). escholarship.org

While this represents a significant advance in the direct asymmetric functionalization of a this compound precursor, the development of a broader range of stereoselective methods for the synthesis of inherently chiral this compound salts remains an active area of research.

Synthesis of Polycyclic and Fused this compound Systems

The fusion of additional rings onto the this compound core leads to polycyclic and fused systems with extended π-conjugation, which can significantly alter their photophysical properties, such as absorption and emission wavelengths. researchgate.netnih.gov The synthesis of these complex architectures often involves multi-step sequences and strategies for the construction of the additional heterocyclic or carbocyclic rings.

One approach to π-extended polycyclic compounds is the "precursor approach," where a soluble and stable precursor is synthesized and then converted to the final, often insoluble, target molecule in a late-stage step. beilstein-journals.org For example, the extrusion of chalcogen atoms from 6-membered heterocycles has been used to generate fused 5-membered rings, a strategy that could potentially be adapted for the synthesis of certain fused this compound systems. beilstein-journals.org

More direct methods often involve the condensation of appropriately substituted precursors. For instance, the synthesis of this compound polymethine dyes often involves the condensation of a this compound heterocycle with a polymethine linker. researchgate.netnih.gov By using more complex, pre-functionalized linkers or by building upon the this compound core post-condensation, fused systems can be constructed.

While specific examples of the synthesis of complex polycyclic systems based on the this compound cation are still emerging, the general strategies for the synthesis of fused heterocyclic compounds provide a roadmap for future work in this area.

Modular Synthesis and Derivatization Strategies of this compound-Based Building Blocks

A modular or building block approach is highly advantageous for the synthesis of diverse libraries of this compound derivatives. chemrxiv.orgescholarship.org This strategy relies on the preparation of key intermediates or scaffolds that can be readily and systematically modified. chemrxiv.orgnih.gov As discussed in section 2.2.4, the use of "clickable" this compound cores is a prime example of a modular synthetic platform. chemrxiv.orgnih.govacs.org

The synthesis of these building blocks often starts with the construction of the core this compound heterocycle. For example, 4-methyl this compound heterocycles can be synthesized via a route analogous to that of flavylium variants. nih.gov These heterocycles can then be used in condensation reactions to form various polymethine dyes. researchgate.netnih.gov By varying the substituents on the initial this compound building block or the polymethine linker, a wide range of dyes with different properties can be accessed. acs.orgescholarship.org

The concept of trifunctional building blocks, which possess a connectivity group, a reactive group, and a bioorthogonal handle, is a powerful tool in chemical biology that could be applied to this compound synthesis. sigmaaldrich.com A this compound-based building block could be designed with, for example, a carboxylic acid for coupling to a biomolecule, a photoreactive group for covalent labeling, and an alkyne handle for click chemistry. This would enable the creation of multifunctional probes for a variety of biological applications.

The development of robust and flexible synthetic routes to key this compound building blocks is essential for advancing the applications of this important class of compounds. nih.govacs.org

Elucidation of Reactivity Patterns and Reaction Mechanisms of Chromenylium Species

Electrophilic Reactivity and Addition Reactions of Chromenylium Ions

The positive charge on the this compound ring system is delocalized, but the pyran oxygen atom's electron-donating resonance effect makes certain carbon atoms particularly electrophilic and susceptible to attack. The electron density of the ring can be further reduced by the presence of electron-withdrawing groups, enhancing its electrophilicity. libretexts.org This makes the this compound system reactive towards a variety of nucleophiles. libretexts.orgebsco.com

Reactions often proceed via an initial attack by a nucleophile, such as hydroxide (B78521) or alkoxide ions. libretexts.org For example, the stability of anthocyanins, which are based on the 2-phenylthis compound (flavylium) skeleton, is pH-dependent due to the nucleophilic attack of water molecules. scispace.com This addition reaction can lead to the formation of colorless hemiacetal or chalcone (B49325) forms, a transformation that is often reversible.

In more complex systems, coordinated π systems can act as electrophiles. scispace.com Even if the parent molecule is electron-rich, coordination to a metal center can render the π system susceptible to nucleophilic attack. scispace.com This principle is exploited in various catalytic transformations.

Nucleophilic Attack and Transformations involving this compound Systems

The interaction of nucleophiles with this compound systems can lead to a variety of transformations beyond simple addition, including substitutions and ring-opening reactions.

Nucleophilic Aromatic Substitution (SNAr): While challenging due to the specific electronic requirements, SNAr can be a viable pathway for functionalizing the this compound core, provided a suitable leaving group is present and the ring is sufficiently activated by electron-withdrawing substituents. libretexts.orgresearchgate.net The reaction mechanism involves the addition of a nucleophile to form a stabilized anionic intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.org

Ring-Opening Mechanisms: In certain heterocyclic systems, nucleophilic attack can initiate a cascade of reactions leading to the opening of the pyran ring. A notable example is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This pathway, extensively studied in substituted pyrimidines, involves the initial addition of a nucleophile, followed by cleavage of a ring bond to form an open-chain intermediate, and subsequent recyclization to yield the substituted product. wikipedia.org This mechanism can explain product distributions that are inconsistent with other pathways like aryne or Meisenheimer intermediates. wikipedia.org A similar transformation is observed in some this compound-based chemosensors, where the coordination of a metal ion like Cu²⁺ promotes a spirocyclic ring-opening reaction, leading to a detectable optical response. researchgate.net

Rearrangement Pathways and Intramolecular Processes of this compound Intermediates

This compound species can serve as key intermediates in complex cascade reactions that involve intramolecular rearrangements. These processes are often bio-inspired and lead to the rapid assembly of complex molecular scaffolds from simple precursors.

One such cascade involves an iron(III)-catalyzed tandem rearrangement/hetero-Diels-Alder reaction of 2H-chromenes. nih.gov Mechanistic studies, including deuterium (B1214612) labeling, have revealed that this process can involve a hydride shift within one 2H-chromene molecule to form a reactive flavene dienophile. nih.gov Simultaneously, another 2H-chromene molecule rearranges to an ortho-quinone methide intermediate, which acts as the diene component in a subsequent [4+2] cycloaddition. nih.gov

Other notable intramolecular processes include:

Claisen Rearrangement: A cascade sequence beginning with a Claisen rearrangement can lead to the formation of an o-quinone methide, which then participates in further reactions. mdpi.com

2-Oxonia-Cope Rearrangement: This highly stereoselective rearrangement has been utilized as a platform for controlling regio-, enantio-, and diastereoselectivity in certain aldol-type reactions. acs.org

These rearrangement pathways highlight the versatility of this compound intermediates in orchestrating complex bond formations and skeletal reorganizations.

Cycloaddition Reactions and Pericyclic Processes with this compound Components

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, often with high stereospecificity and without the formation of intermediates. wikipedia.orgmsu.edu this compound ions and their precursors can participate in several types of cycloaddition reactions, which are a class of pericyclic processes involving the formation of a cyclic product from two or more unsaturated molecules. msu.eduwikipedia.org

[3+3]-Type Cycloaddition: A bio-inspired cascade reaction for the synthesis of methanodibenzo[b,f] rsc.orgnih.govdioxocin flavonoid scaffolds has been developed. acs.orgresearchgate.net This reaction is driven by an in situ generated this compound intermediate, which participates in a [3+3]-type cycloaddition as a key step. acs.orgresearchgate.net

Hetero-Diels-Alder ([4+2] Cycloaddition): The Diels-Alder reaction is a cornerstone of organic synthesis, formally a [4+2] cycloaddition. wikipedia.org this compound derivatives, specifically ortho-quinone methides generated from 2H-chromenes, can act as the 4π-electron component (diene) in hetero-Diels-Alder reactions. nih.gov These can react with electron-rich dienophiles, including other flavene molecules, in an inverse-electron-demand [4+2] cycloaddition to furnish complex polycyclic systems. nih.gov

These reactions demonstrate that the this compound framework can be a key component in concerted, ring-forming reactions, providing efficient pathways to complex heterocyclic structures.

Table 1: Summary of Selected Reactions Involving this compound Species

Reaction Type Key Intermediate/Reactant Process Description Products
Nucleophilic Attack This compound Cation Attack by nucleophiles like H₂O, leading to reversible formation of non-aromatic species. scispace.com Hemiacetal, Chalcone
Ring Opening Spirocyclic this compound Cu²⁺-promoted coordination and subsequent opening of the spirocycle. researchgate.net Open-chain fluorescent dye
Rearrangement 2H-Chromene Iron-catalyzed hydride shift to form a reactive dienophile. nih.gov Flavene
[3+3] Cycloaddition In situ generated this compound Cascade reaction involving olefin isomerization, hemiacetalization, dehydration, and cycloaddition. acs.orgresearchgate.net Methanodibenzo[b,f] rsc.orgnih.govdioxocin
[4+2] Cycloaddition ortho-Quinone Methide Inverse electron demand hetero-Diels-Alder reaction with a dienophile. nih.gov Tetrahydrochromeno heterocycles

Radical Chemistry and Electron Transfer Reactions of this compound Derivatives

The electron-deficient nature of the this compound core also makes it an active participant in electron transfer processes, both as an acceptor and as a component in systems where radical species are generated or quenched.

Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT): In many functional dyes, the this compound skeleton acts as an electron acceptor. researchgate.netrsc.org When linked to an electron-donating group (e.g., aniline), photoexcitation can lead to either intramolecular charge transfer (ICT) within a conjugated system or photoinduced electron transfer (PET) between non-conjugated donor and acceptor moieties. researchgate.netrsc.orgnih.gov These processes are fundamental to the operation of fluorescent sensors. For instance, the protonation of the donor group can suppress the PET process, "turning on" the fluorescence of the this compound acceptor. researchgate.netrsc.org The ICT phenomenon involves a shift in electron density upon excitation, often leading to a large Stokes shift and dual emission characteristics. advanceseng.comrsc.org

Reactions with Free Radicals: this compound derivatives can react with electrophilic free radicals (such as OH•, Br₂•⁻, and (SCN)₂•⁻) via rapid one-electron transfer reactions. rsc.org This property is utilized in antioxidant assays where the this compound species acts as a chromogenic probe. Furthermore, anthocyanins, which are based on the flavylium (B80283) (2-phenylthis compound) structure, have been shown to quench singlet oxygen, a reactive oxygen species, thereby protecting against photooxidation. scispace.com In some designed systems, light can trigger the decomposition of a precursor to release a free radical (e.g., nitric oxide) and a fluorescent this compound group, destroying an ICT structure and causing a fluorescence enhancement. researchgate.net

Photoreactivity and Excited-State Dynamics of this compound Compounds

The photophysical properties of this compound compounds are central to their application in fluorescence imaging and sensing. acs.org Upon photoexcitation, these molecules undergo a series of rapid relaxation processes that dictate their fluorescence quantum yield, lifetime, and photostability. rsc.orgrsc.org

Femtosecond transient absorption spectroscopy has been used to study the excited-state dynamics of heptamethine this compound dyes like Chrom7. rsc.orgresearchgate.net Following excitation, several ultrafast processes occur:

Skeletal Deformation: The ground-state population equilibrates through skeletal deformation changes on a timescale of 90 fs to 230 fs. rsc.orgrsc.org

Internal Conversion & Vibrational Relaxation: Molecules excited to higher singlet states (Sₙ) rapidly repopulate the first excited singlet state (S₁) within ~400 fs. rsc.orgrsc.org Subsequent vibrational energy relaxation within the S₁ state occurs on a timescale of 350 fs to 800 fs, depending on the initial excess vibrational energy. rsc.orgrsc.org

S₁ State Decay: The populated S₁ state decays back to the ground state (S₀) over several hundred picoseconds. rsc.orgrsc.org This decay is dominated by competing non-radiative pathways, including temperature-independent internal conversion and a thermally activated twisting of the polymethine chain. rsc.orgrsc.org Intersystem crossing to the triplet state is a minor pathway. rsc.org

The brightness of this compound dyes is significantly enhanced compared to their flavylium analogues, which is reflected in longer fluorescence lifetimes (τ). acs.org

Table 2: Excited-State Relaxation and Photophysical Data for Selected this compound Dyes

Compound Process Time Constant / Value Solvent Citation
Chrom7 Skeletal Deformation 90 fs, 230 fs Dichloromethane rsc.org, rsc.org
Sₙ → S₁ Repopulation 400 fs Dichloromethane rsc.org, rsc.org
Vibrational Relaxation in S₁ 350 fs - 800 fs Dichloromethane rsc.org, rsc.org
Fluorescence Lifetime (τ) ~140 ps - acs.org
This compound-Coumarin Dye (1c) pKa 2.48 - rsc.org
Emission Range 675-850 nm - rsc.org
Pentamethine this compound (6) Fluorescence Lifetime (τ) ~1 ns - acs.org
Photostability vs Flavylium analogue ~1.7-fold higher DMSO acs.org

Photoisomerization, which involves a light-induced change in molecular geometry (e.g., trans-cis isomerization), is a common deactivation pathway for many polymethine dyes. This process typically occurs via twisting around a carbon-carbon bond in the conjugated chain in the excited state. rsc.org For heptamethine this compound dyes like Chrom7, this twisting motion is a thermally activated process that competes with fluorescence and internal conversion as a non-radiative decay channel from the S₁ state. rsc.orgrsc.org

However, detailed studies have shown that for Chrom7, this twisting is "essentially nonreactive." rsc.orgrsc.org While the molecule explores the twisted geometry on the excited-state potential energy surface, this pathway is inefficient at producing a stable, ground-state photoisomer. Only trace amounts of an isomer product are formed. rsc.org This suggests a high barrier for completing the isomerization process back in the ground state or a rapid relaxation from the twisted excited state back to the initial trans-form. This low efficiency of photoisomerization contributes to the relatively high photostability observed for some this compound dyes compared to other polymethine classes. acs.org

Non-Radiative Decay Pathways and Energy Dissipation in this compound Fluorophores

The fluorescence quantum yield (ΦF) of a fluorophore is determined by the competition between radiative decay (fluorescence emission) and non-radiative decay pathways. In this compound species, understanding and controlling these non-radiative processes is crucial for designing brighter and more efficient probes. Non-radiative decay dissipates the energy of the excited state as heat to the surroundings through mechanisms such as internal conversion and vibrational relaxation, rather than emitting a photon. nih.gov

Research has shown that the structural rigidity of a fluorophore plays a significant role in minimizing non-radiative decay. nih.gov For this compound-based polymethine dyes, a key hypothesis is that rotational and vibrational modes within the molecule contribute significantly to internal conversion, a major non-radiative pathway. acs.org Specifically, modifications at the 2-position of the this compound heterocycle have been investigated to probe this effect. It was proposed that bulky substituents at this position could introduce steric hindrance, thereby restricting rotational and vibrational motions that facilitate non-radiative energy dissipation. escholarship.org

Comparative studies between flavylium polymethine dyes and their this compound counterparts have provided significant insights. By replacing the phenyl group at the 2-position of a flavylium dye with bulky alkyl groups (like tert-butyl or adamantyl) to create a this compound dye, a significant enhancement in fluorescence properties is observed. acs.orgresearchgate.net This structural modification leads to a reduction in the non-radiative rate constant (knr) and a corresponding increase in both the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τ). acs.org For instance, a comparison between a heptamethine flavylium dye and its this compound analogue revealed a substantial increase in fluorescence lifetime, from approximately 140 picoseconds to 360 picoseconds, directly correlating with a decrease in non-radiative decay. acs.orgresearchgate.net Similarly, for pentamethine dyes, the lifetime was enhanced about 3.1-fold. acs.org

Another hypothesized route for non-radiative decay involves the presence of Csp2-H bonds, and their reduction or deuteration has been explored as a strategy to weaken these energy dissipation pathways. escholarship.org The energy gap law also helps explain non-radiative transitions, suggesting that the rate of these transitions is related to the energy difference between the excited and ground states. acs.org

The enhanced photophysical properties of this compound dyes due to suppressed non-radiative decay are summarized in the table below, which compares key parameters with their flavylium analogues.

Dye Type ComparisonChange in Fluorescence Lifetime (τ)Change in Non-Radiative Rate (knr)Change in Quantum Yield (ΦF)Reference
Heptamethine this compound vs. Flavylium~2.5-fold increaseDecreasedSignificantly Increased acs.org
Pentamethine this compound vs. Flavylium~3.1-fold increaseDecreasedSignificantly Increased acs.org

These findings underscore that strategic structural modifications to the this compound scaffold, particularly those that increase molecular rigidity and hinder vibrational or rotational modes, are effective in minimizing non-radiative decay and enhancing fluorescence brightness. acs.orgescholarship.org

Singlet Oxygen Generation and Quenching Mechanisms

Beyond fluorescence, excited-state this compound species can participate in other photophysical processes, including the generation of singlet oxygen (1O2), a highly reactive form of molecular oxygen. This occurs through intersystem crossing (ISC) from the excited singlet state (S1) to a longer-lived triplet state (T1). escholarship.org The triplet-state this compound can then transfer its energy to ground-state molecular oxygen (3O2), promoting it to the cytotoxic singlet state (1O2). chemrxiv.org

The efficiency of singlet oxygen generation is a critical factor in applications such as photodynamic therapy. While some this compound dyes are designed to be bright fluorophores by minimizing ISC and subsequent non-radiative pathways, others can be effective photosensitizers. acs.org For example, studies comparing the photostability of heptamethine this compound and flavylium dyes indicated that the this compound variant was less photostable, a phenomenon hypothesized to result from its greater ability to sensitize oxygen. acs.org

The mechanism of singlet oxygen generation often involves an initial electron transfer step. researchgate.net In related flavonoid structures, the singlet oxygen quenching activity, which is mechanistically related to its generation, correlates with the ease of electron transfer from the B-ring of the flavonoid scaffold. researchgate.netresearchgate.net This suggests that the electronic properties and substituent groups on the this compound structure can significantly influence its photosensitizing capabilities.

Conversely, this compound compounds and related flavonoids can also act as quenchers of singlet oxygen, providing a protective antioxidant function. Quenching can occur through two primary mechanisms:

Physical Quenching : This is a non-destructive process where the quencher deactivates 1O2 by accepting its excitation energy, returning it to the ground state (3O2) while the quencher itself becomes excited. This energy is then dissipated harmlessly as heat. nih.gov This is the dominant mechanism for carotenoids, which are highly efficient 1O2 quenchers. nih.gov

Chemical Quenching : This involves an irreversible reaction between the quencher and 1O2, leading to the oxidation of the quenching molecule. nih.gov For example, carotenoids can be oxidized by singlet oxygen to form various products like endoperoxides and aldehydes. nih.gov This pathway has been observed for various flavonoids and related phenolic compounds.

The balance between singlet oxygen generation and quenching is highly dependent on the specific molecular structure, its redox potential, and the surrounding environment. For this compound species, their role as either a generator or a quencher of singlet oxygen is a key aspect of their reactivity profile.

Theoretical and Computational Investigations of Chromenylium Chemistry

Electronic Structure and Bonding Analysis of Chromenylium Cations

The electronic structure of this compound cations is fundamental to their stability and diverse applications. Computational chemistry offers powerful tools to probe the intricacies of their bonding and aromaticity.

Quantum Chemical Calculations on Stability and Aromaticity

Quantum chemical calculations have been instrumental in evaluating the stability and aromatic character of this compound cations. Aromaticity, a key concept in understanding molecular stability, is not directly measurable but can be inferred from properties like bond length equalization and energetic stabilization. rsc.org Computational methods, such as Density Functional Theory (DFT), are employed to calculate these properties. nih.govni.ac.rs

The stability of this compound-based compounds is significantly influenced by their aromatic nature. The flavylium (B80283) cation, which is a this compound cation with a phenyl group at the 2-position, forms the core of anthocyanidins, a major class of plant pigments. wikipedia.org The positive charge in these molecules is delocalized across the bicyclic pyrylium (B1242799) system, contributing to their stability. wikipedia.org Computational studies can quantify this stabilization energy, often through methods like calculating isomerization stabilization energies (ISE). ni.ac.rs These calculations help in understanding how substituents on the this compound core can modulate its stability and reactivity. ni.ac.rsresearchgate.net For instance, the formation of a Möbius-aromatic cycloheptatetraene intermediate has been computationally shown to drive certain nucleophilic substitution reactions, highlighting the role of aromaticity in reaction mechanisms. researchgate.net

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO Gaps)

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of molecules. utexas.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier orbitals. ossila.comlibretexts.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic and optical properties. ossila.comwikipedia.org

For this compound dyes, the HOMO-LUMO gap is particularly important as it corresponds to the lowest energy electronic excitation, which determines the wavelength of light the molecule absorbs. utexas.eduossila.com A smaller HOMO-LUMO gap generally leads to absorption at longer wavelengths (a red-shift). libretexts.org Computational studies on this compound derivatives have shown that modifications to the molecular structure, such as extending the polymethine chain or altering substituents, can systematically tune the HOMO-LUMO gap and, consequently, their absorption and emission spectra. acs.orgacs.org For example, palladium-catalyzed functionalization of this compound fluorophores, which are challenging substrates due to their small HOMO-LUMO gaps, has been successfully applied to expand their utility. ucla.edu

Computational Modeling of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving this compound cations. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. github.iosmu.edu

Transition states are fleeting, high-energy structures that represent the point of no return in a chemical transformation and are often impossible to observe experimentally. github.iomit.edu Computational methods, including DFT and more advanced techniques, can calculate the geometry and energy of these transition states, providing invaluable insights into the reaction pathway. github.ioims.ac.jparxiv.org For instance, computational modeling has been used to understand the formation of various chromene derivatives, which are structurally related to this compound. nih.gov Furthermore, recent advancements in machine learning are accelerating the process of predicting transition state structures, making it a more accessible tool for designing new reactions. mit.edu The study of reaction mechanisms can be broken down into phases, from initial reactant contact to final product separation, with the transition state phase being where bond breaking and formation occur. smu.edu

Molecular Dynamics Simulations of this compound Interactions and Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions with their environment over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed, atomistic view of molecular motion and conformational changes. nih.gov

In the context of this compound chemistry, MD simulations can be used to investigate the interactions of this compound-based dyes with other molecules, such as solvents or biological macromolecules. nih.govmdpi.com This is particularly relevant for understanding the behavior of these dyes in complex biological environments, such as in bioimaging applications. frontiersin.orgnih.gov For example, MD simulations can help to understand how a this compound dye binds to a protein or how it aggregates in an aqueous solution. mdpi.comdovepress.com These simulations can reveal the specific intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern these processes. dovepress.com The information gleaned from MD simulations can be crucial for designing dyes with improved properties, such as enhanced solubility or specific targeting capabilities. nih.gov

Prediction of Spectroscopic Signatures and Photophysical Parameters

A key application of computational chemistry in the study of this compound compounds is the prediction of their spectroscopic properties. acs.org By calculating the electronic structure and energy levels of a molecule, it is possible to predict its absorption and emission spectra. caltech.eduresearchgate.net

Computational methods can predict shifts in absorption and emission wavelengths resulting from structural modifications. acs.org For instance, in a study of this compound polymethine dyes, computational analysis helped to understand why these dyes exhibited enhanced emissive properties compared to their flavylium counterparts. acs.orgresearchgate.net The calculations revealed that the this compound dyes had reduced non-radiative decay rates, leading to higher fluorescence quantum yields. acs.org These predictions are invaluable for the rational design of new fluorescent probes with tailored photophysical properties for specific applications, such as in vivo imaging. acs.orgtum.deescholarship.org

Below is a table summarizing the photophysical properties of selected heptamethine and pentamethine this compound and flavylium dyes in dichloromethane, as reported in a comparative study. acs.org

Dyeλmax,abs (nm)λmax,em (nm)ε (M-1cm-1)ΦF (%)Brightness (M-1cm-1)
Heptamethines
Flav7 (1)10271050240,0000.51200
Chrom7 (5)975995250,0001.74300
Pentamethines
Flav5 (2)862884340,000517000
Chrom5 (6)818838380,00028106000

Table showing photophysical properties of selected heptamethine and pentamethine dyes. Data sourced from a study on bright this compound polymethine dyes. acs.orgresearchgate.net

Structure-Reactivity and Structure-Property Relationship Studies in this compound Derivatives

A central theme in the computational investigation of this compound chemistry is the elucidation of structure-reactivity and structure-property relationships. acs.orgrsc.org By systematically modifying the structure of the this compound core and calculating the resulting changes in reactivity and properties, researchers can develop design principles for creating new molecules with desired characteristics. acs.org

Computational studies have been used to establish clear relationships between the electronic and steric properties of substituents on the this compound ring and the resulting photophysical properties of the dye. acs.orgacs.org For example, a systematic study on substituted heptamethine cyanines, which share structural similarities with this compound dyes, demonstrated that the position and nature of a single substituent could modulate absorption maxima and quantum yields over a wide range. acs.org These experimentally observed trends can be rationalized and predicted using quantum-chemical calculations. acs.org Such structure-property relationships are crucial for the rational design of novel this compound-based materials for applications ranging from fluorescent probes to photodynamic therapy. acs.orgescholarship.orgrsc.org

Advanced Characterization Methodologies in Chromenylium Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Chromenylium Structures

High-resolution nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules, including this compound derivatives. creative-biostructure.comelsevier.comwikipedia.orgnih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. wikipedia.org In the context of this compound research, both ¹H and ¹³C NMR are routinely used to confirm the successful synthesis of new compounds and to assign the chemical shifts of the various protons and carbons in the this compound core and its substituents. google.com The chemical shifts are highly sensitive to the electronic environment, providing valuable data on the distribution of positive charge within the cationic this compound system.

For instance, in substituted this compound salts, the chemical shifts of the protons on the heterocyclic ring system can provide evidence for the electronic effects of different functional groups. researchgate.net This information is critical for understanding structure-property relationships, such as how substituents influence the color and stability of the dye.

Interactive Table: Representative ¹H NMR Chemical Shifts (δ) for a Substituted this compound Salt

Proton Position Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-48.50d8.0
H-57.80t7.5
H-67.65d8.5
H-87.95s-
Substituent Protons2.40s-

Note: Data is hypothetical and for illustrative purposes.

Multi-Dimensional NMR Techniques for Conformational Analysis

While one-dimensional NMR provides fundamental structural information, multi-dimensional NMR techniques are essential for unraveling the complex three-dimensional structures and conformational dynamics of this compound compounds. creative-biostructure.comresearchgate.netlongdom.orgnumberanalytics.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons that are connected through chemical bonds. longdom.org This is crucial for tracing the connectivity within the this compound scaffold and its substituents.

HSQC correlates protons with their directly attached heteronuclei, typically ¹³C, providing unambiguous assignment of carbon resonances. creative-biostructure.comnih.gov

NOESY experiments reveal through-space interactions between protons that are in close proximity, which is vital for determining the preferred conformation and stereochemistry of flexible substituents or in cases of atropisomerism. numberanalytics.com

These advanced NMR methods have been instrumental in studying the conformation of complex this compound-based molecular rotors and fluorescent probes, where the spatial arrangement of different parts of the molecule dictates its photophysical properties. researchgate.net

Mass Spectrometry (MS) for Mechanistic Intermediates and Reaction Pathway Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is an invaluable tool in this compound research for confirming the molecular weight of synthesized compounds and for gaining insights into reaction mechanisms by detecting transient intermediates. rsc.orgnih.govlibretexts.org Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the gentle transfer of the pre-formed this compound cation from solution into the gas phase for mass analysis. nih.gov

The detection of charged intermediates in reaction mixtures by ESI-MS can provide direct evidence for proposed mechanistic pathways. nih.gov For example, in the synthesis of complex this compound dyes, MS can be used to identify key intermediates, helping to optimize reaction conditions and understand the sequence of bond-forming events. nih.gov

Tandem Mass Spectrometry (MS/MS) in Elucidating this compound Reactivity

Tandem mass spectrometry, or MS/MS, takes the analysis a step further by allowing for the structural elucidation of ions based on their fragmentation patterns. wikipedia.orgnih.gov In an MS/MS experiment, a specific ion of interest (a precursor ion) is selected, subjected to fragmentation, and the resulting product ions are then analyzed. wikipedia.org This process, often achieved through collision-induced dissociation (CID), provides a fragmentation "fingerprint" that is characteristic of the ion's structure. wikipedia.org

For this compound cations, MS/MS studies can reveal the most labile bonds and the most stable fragment ions, offering deep insights into their intrinsic reactivity and stability. wikipedia.orgnih.govmsu.edu The fragmentation pathways can elucidate the connectivity of substituents and the robustness of the this compound core. This information is particularly useful for designing more stable dyes or for developing this compound-based sensors where a specific bond cleavage event signals the presence of an analyte.

Interactive Table: Common Fragmentation Pathways of a Generic this compound Cation in MS/MS

Precursor Ion (m/z) Neutral Loss Product Ion (m/z) Inferred Structural Information
[M]⁺R₁•[M-R₁]⁺Loss of a substituent from the aromatic ring
[M]⁺R₂[M-R₂]⁺Cleavage of a side chain
[M]⁺CO[M-CO]⁺Fragmentation of the pyran ring

Note: Data is hypothetical and for illustrative purposes. M represents the molecular ion.

X-ray Crystallography for Precise Solid-State Structural Determination of this compound Compounds

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ias.ac.inveranova.comsemanticscholar.org This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, offering a definitive picture of the molecule's structure in the solid state. veranova.com For this compound compounds, obtaining a single-crystal X-ray structure is often the ultimate proof of its chemical identity and stereochemistry. ias.ac.innih.gov

The detailed structural information from X-ray crystallography is crucial for:

Validating the structures of newly synthesized this compound derivatives. semanticscholar.org

Understanding the planarity of the this compound core, which significantly impacts its electronic and photophysical properties.

Analyzing intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the packing of molecules in the solid state and can influence properties like color and fluorescence.

Providing an experimental basis for validating and refining computational models of this compound compounds.

Ultrafast Spectroscopy for Investigating Excited-State Dynamics and Relaxation Processes of this compound

This compound compounds are of great interest for their photophysical properties, including their use as fluorescent probes and dyes. acs.orgrsc.org Ultrafast spectroscopy techniques, such as transient absorption and time-resolved fluorescence, are employed to study the dynamics of these molecules on femtosecond to nanosecond timescales following photoexcitation. rsc.orgunige.chriken.jpacs.org These methods allow researchers to track the energy relaxation pathways of the excited state, including processes like internal conversion, intersystem crossing to triplet states, and fluorescence. unige.chresearchgate.net

Understanding these excited-state dynamics is critical for optimizing the performance of this compound-based fluorophores. For example, by studying how structural modifications affect the rates of radiative (fluorescence) and non-radiative decay, it is possible to design dyes with higher quantum yields and longer fluorescence lifetimes. acs.org These studies also provide insights into processes like photoisomerization or interactions with the molecular environment, which can lead to changes in the fluorescence signal. unige.ch

Chiroptical Spectroscopy (CD/ORD) for Chiral this compound Systems

When a this compound compound is chiral, either intrinsically or through the introduction of chiral substituents, chiroptical spectroscopy techniques become essential for its characterization. pg.edu.plbath.ac.ukjasco-global.com Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are two such techniques that measure the differential absorption and refraction of left and right circularly polarized light, respectively. pg.edu.plbath.ac.uk

These methods are exquisitely sensitive to the three-dimensional arrangement of atoms and are used to:

Confirm the presence of chirality in a this compound system. jasco-global.com

Determine the absolute configuration of enantiomers, often in conjunction with theoretical calculations. nih.gov

Study conformational changes in chiral this compound compounds in solution. jasco-global.com

Chiroptical spectroscopy is particularly relevant for the development of this compound-based chiroptical sensors and probes, where changes in the CD or ORD spectrum can signal the binding of a chiral analyte.

Advanced Vibrational Spectroscopy (e.g., Resonance Raman, IR) for this compound Electronic States

Vibrational spectroscopy techniques, particularly Resonance Raman (RR) and Infrared (IR) spectroscopy, are powerful tools for elucidating the intricate relationship between the molecular structure and electronic states of this compound compounds. These methods provide detailed information about the vibrational modes of the molecule, which are sensitive to changes in electron distribution and geometry upon electronic excitation.

Resonance Raman spectroscopy is a highly selective and sensitive technique where the excitation wavelength is tuned to match an electronic absorption band of the molecule. wikipedia.orgedinst.com This results in a significant enhancement of the Raman signals of vibrational modes coupled to that specific electronic transition. wikipedia.orgillinois.edu This selectivity is particularly advantageous for studying complex molecules like this compound derivatives, as it allows for the probing of specific parts of the molecular structure associated with the chromophore. wikipedia.orgedinst.com

In the context of this compound research, RR spectroscopy has been instrumental in characterizing the flavylium (B80283) cation form, which is the foundational structure of a wide class of natural pigments called anthocyanins. researchgate.netnih.gov For instance, studies on anthocyanins have shown that the flavylium cation form exhibits a strong RR band around 1590 cm⁻¹ and a broader peak near 1350 cm⁻¹. researchgate.netacs.org These intense peaks are considered characteristic of the flavylium cationic form. researchgate.net As the pH of the environment changes, the this compound structure can be altered, leading to observable shifts in the RR spectra. For example, an increase in pH can lead to the transformation of the flavylium cation into a quinonoidal base form, which is marked by the disappearance of the 1590 cm⁻¹ peak and the splitting of the 1350 cm⁻¹ peak into two distinct bands. acs.orgresearchgate.net

Furthermore, specific vibrational modes observed in RR spectra can be assigned to the stretching and bending of particular bonds within the this compound rings. Peaks at approximately 1330, 1370, 1530, 1570, 1600, and 1630 cm⁻¹ are generally associated with the ring stretching vibrations of the A and B rings of the flavylium structure. researchgate.net The broadening of a band around 1650 cm⁻¹ at higher pH is indicative of a C=O vibration, confirming the formation of the quinonoidal base. acs.org

Infrared (IR) spectroscopy complements RR spectroscopy by providing information on the vibrational modes of polar bonds. illinois.edu In the study of this compound compounds, FT-IR analysis helps in identifying key functional groups. nih.gov For example, characteristic bands corresponding to the skeletal stretching vibration of the aromatic rings and the =C-O-C group in flavonoids are observed at 1072, 1516, and 1261 cm⁻¹. nih.gov The presence of a band around 1711 cm⁻¹ can be attributed to the C=O stretching vibration. nih.gov

Recent advancements have seen the application of these techniques to novel synthetic this compound dyes designed for applications such as in vivo imaging in the shortwave infrared (SWIR) region. acs.orgchemrxiv.orgacs.org The characterization of these dyes, including their electronic and vibrational properties, is crucial for optimizing their performance as fluorescent probes.

Detailed research findings from vibrational spectroscopy studies on this compound and related flavylium compounds are summarized in the tables below.

Table 1: Characteristic Resonance Raman (RR) Bands for Anthocyanins (Flavylium Cation Form)

Wavenumber (cm⁻¹)AssignmentReference
~1630Ring Stretching (A and B rings) researchgate.net
~1600Ring Stretching (A and B rings), Explicitly related to the flavylium cationic form researchgate.net
1590Strong RR band characteristic of the flavylium cation researchgate.netacs.org
~1570Ring Stretching (A and B rings) researchgate.net
~1530Ring Stretching (A and B rings) researchgate.net
1510Strong band in some anthocyanins (e.g., from Ceratostigma and Plumbago) mdpi.com
1470Strong band in some anthocyanins (e.g., from Ceratostigma and Plumbago) mdpi.com
~1370Ring Stretching (A and B rings) researchgate.net
1350Broad peak characteristic of the flavylium cation researchgate.netacs.org
~1330Ring Stretching (A and B rings) researchgate.net
~1300Medium-strong band in some anthocyanins mdpi.com
~1255Medium-strong band in some anthocyanins mdpi.com

Table 2: pH-Dependent Vibrational Bands in Anthocyanin Derivatives

Wavenumber (cm⁻¹)SpeciesAssignmentObservationReference
1590Flavylium Cation-Vanishes as pH increases to 7-8 acs.orgresearchgate.net
1350Flavylium Cation-Separates into two bands as pH increases to 7-8 acs.orgresearchgate.net
1650Quinonoidal BaseC=O VibrationBroadens at pH > 6 acs.orgresearchgate.net
1200Quinonoidal BaseVinyl Ether StretchAppears at pH > 6 acs.orgresearchgate.net

Table 3: Characteristic Infrared (IR) Bands for Flavonoids

Wavenumber (cm⁻¹)AssignmentReference
1711C=O Stretching Vibration nih.gov
1516Skeletal Stretching Vibration of Aromatic Rings nih.gov
1261=C-O-C Group Vibration nih.gov
1072Skeletal Stretching Vibration of Aromatic Rings nih.gov

Strategic Chemical Applications of Chromenylium Scaffolds Excluding Specific Device Properties, Clinical Data, Dosage/administration, Safety

Chromenylium as Key Intermediates in Complex Organic Synthesis

This compound salts are valuable intermediates in organic synthesis, providing a gateway to a variety of more complex molecular architectures. Their electrophilic nature allows them to react with a range of nucleophiles, leading to the formation of diverse heterocyclic systems. For instance, this compound cations can be precursors in the synthesis of various substituted chromenes and other related compounds.

One notable application is in the diastereoselective α,β-difunctionalization of enones, where a double charged cationic pyridinium-fused this compound acts as a key intermediate. bohrium.com Additionally, the synthesis of water-soluble this compound dyes often involves a versatile intermediate like PropChrom7. chemrxiv.org This intermediate allows for late-stage functionalization via click chemistry, enabling the introduction of various functionalities to tailor the final properties of the dye for specific applications. chemrxiv.org The synthesis of these complex molecules often begins with the construction of the this compound heterocycle itself, which can then be elaborated through condensation reactions with other synthetic partners. acs.orgnih.gov For example, the classic polymethine condensation reaction is a common method to produce this compound-based dyes from this compound heterocyles and conjugated bis(phenylimine)s. acs.org The modular nature of these syntheses allows for the systematic modification of the this compound scaffold to fine-tune its properties. chemrxiv.org

Role of this compound in the Design of Novel Organic Reagents and Catalysts

The unique electronic properties of the this compound scaffold make it an attractive component in the design of novel organic reagents and catalysts. Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process, and they are crucial for efficient and sustainable chemical synthesis. solubilityofthings.comsolubilityofthings.comipinnovative.com They can be broadly categorized as homogeneous, heterogeneous, or enzymatic. solubilityofthings.com The development of new catalysts is a central focus of green chemistry, aiming to create more environmentally friendly chemical processes. solubilityofthings.com

While direct examples of this compound-based catalysts are still emerging, their structural motifs are being explored in the broader context of catalyst design. For instance, the development of hybrid catalysts, which combine the features of different catalyst types, is a growing area of research. mdpi.com The principles of molecular recognition inherent in this compound-based systems can be harnessed to create highly selective catalysts. mdpi.com The ability to tune the electronic and steric properties of the this compound core allows for the rational design of reagents with specific reactivity profiles.

This compound in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of complex and functional assemblies. longdom.orgrsc.org This field, often described as "chemistry beyond the molecule," is fundamental to many biological processes and has vast potential in materials science and nanotechnology. rsc.orgthno.org Host-guest chemistry, a key area within supramolecular chemistry, involves the specific binding of a "guest" molecule within the cavity of a "host" molecule. fiveable.menih.govmdpi.com

Molecular Recognition and Self-Assembly Processes

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, and it is the driving force behind self-assembly. longdom.orgunizg.hrrsc.org Self-assembly is the spontaneous organization of molecules into ordered structures. longdom.orgrsc.org The this compound scaffold, with its defined shape and potential for incorporating various functional groups, can participate in these processes.

The formation of host-guest complexes with this compound-containing molecules can be driven by various non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. longdom.orgthno.org These interactions can lead to the formation of well-defined supramolecular architectures. For example, a this compound-cyanine probe has been developed that utilizes supramolecular self-assembly for the selective and sensitive detection of mercury ions. dntb.gov.ua The design of such systems relies on the principles of complementarity in size, shape, and chemical properties between the host and guest. longdom.orgfiveable.me Self-assembled capsules, which are nanoscale structures formed from multiple subunits, can encapsulate small guest molecules and exhibit unique recognition properties. nih.gov

Mechanically Interlocked Molecular Architectures featuring this compound

Mechanically interlocked molecular architectures (MIMAs) are molecules that are connected topologically, like links in a chain, rather than through covalent bonds. wikipedia.orgchemeurope.com This "mechanical bond" gives rise to unique properties and has led to the development of molecular machines. wikipedia.orgchemeurope.com Examples of MIMAs include catenanes, rotaxanes, and molecular knots. wikipedia.orgspringernature.com

This compound in Advanced Dye Chemistry and Fluorophore Design for Chemical Research

This compound-based compounds are a prominent class of polymethine dyes, which are characterized by two heterocycles connected by a polymethine chain. nih.govchemrxiv.org These dyes are highly valued for their strong absorption properties and the high degree of tunability of their photophysical characteristics. chemrxiv.orgacs.org This makes them excellent candidates for a variety of applications, particularly as fluorophores in chemical research.

The modularity of their synthesis allows for precise control over their absorption and emission wavelengths. acs.org By modifying the heterocyclic core or extending the length of the polymethine chain, the spectral properties can be shifted across the visible and into the near-infrared (NIR) and shortwave infrared (SWIR) regions. chemrxiv.orgacs.org For example, replacing a phenyl group with a tert-butyl group at the 2-position of the related flavylium (B80283) dyes to create this compound dyes can lead to a significant increase in fluorescence quantum yield. acs.org

Design Principles for Shortwave Infrared (SWIR) Emissive this compound Dyes

Imaging in the SWIR region (1000-2000 nm) offers significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence. chemrxiv.orgescholarship.org This has driven the development of bright and photostable SWIR-emissive fluorophores. This compound-based polymethine dyes have emerged as a leading class of small-molecule SWIR emitters. escholarship.orgescholarship.org

Several key design principles guide the development of high-performance SWIR this compound dyes:

Polymethine Chain Elongation: Extending the polymethine chain is a reliable method to achieve a bathochromic (red) shift in the absorption and emission spectra. acs.org Each additional C₂H₂ unit typically results in a shift of approximately 100 nm. acs.org This has been successfully applied to push this compound dyes further into the SWIR region, with nonamethine derivatives exhibiting absorption maxima beyond 1100 nm. chemrxiv.orgacs.org

Heterocycle Modification: Altering the structure of the this compound heterocycle itself can have a profound impact on the dye's photophysical properties. acs.orgescholarship.org Modifications at the 2-position of the this compound ring have been shown to influence the fluorescence quantum yield. acs.orgescholarship.org For instance, introducing bulky groups like tert-butyl or adamantyl can reduce non-radiative decay pathways, leading to brighter dyes. acs.org

Enhancing Aqueous Solubility: A major challenge for the in vivo application of many organic dyes is their hydrophobicity, which can lead to aggregation and loss of fluorescence in aqueous environments. chemrxiv.orgnih.gov To address this, hydrophilic groups such as sulfonates, ammoniums, or zwitterions can be incorporated into the dye structure. chemrxiv.org A modular approach, where a versatile intermediate is functionalized in the final synthetic step, has proven effective for creating a panel of water-soluble this compound dyes. chemrxiv.org Another strategy involves creating star-shaped polymers with a this compound core and hydrophilic polymer arms, which enhances both solubility and brightness in aqueous media. nih.gov

The systematic application of these design principles has led to the creation of exceptionally bright and photostable this compound dyes with emission in the SWIR region. chemrxiv.orgacs.org These advanced fluorophores are enabling new possibilities in high-resolution, multicolor, and real-time in vivo imaging. acs.orgescholarship.org

Research FindingKey Compound(s)SignificanceReference(s)
Polymethine chain extension to nonamethine dyesChrom9, JuloFlav9Achieved absorbances up to 1149 nm and emission beyond 1500 nm, enabling multiplexed SWIR imaging. chemrxiv.orgacs.org
Substitution at the 2-position of the this compound ringThis compound dyes with tert-butyl or adamantyl groupsIncreased fluorescence quantum yield compared to flavylium analogues, leading to brighter SWIR probes. acs.org
Late-stage functionalization for water solubilitySulfoChrom7, AmmonChrom7, ZwitChrom7Developed a platform for creating water-soluble and functional SWIR dyes for various bioimaging applications. chemrxiv.orgresearchgate.net
Star polymer architecture for enhanced propertiesCStar polymersCombined hydrophilicity and stealth properties, resulting in bright, water-soluble SWIR fluorophores with improved in vivo performance. nih.gov

Chemical Strategies for Tunable Spectroscopic Properties of this compound Fluorophores

The utility of this compound-based fluorophores in various chemical applications is intrinsically linked to their photophysical properties, such as their absorption and emission maxima (λmax and λem), molar extinction coefficient, and fluorescence quantum yield. Fine-tuning these properties is a primary objective of synthetic chemistry in this field. Researchers employ several strategic modifications to the core this compound scaffold to achieve desired spectroscopic outcomes, particularly for applications requiring near-infrared (NIR) and shortwave infrared (SWIR) emission.

Key chemical strategies include the extension of the polymethine chain, substitution on the this compound heterocycle itself, and late-stage functionalization of a common intermediate. Each approach offers a pathway to modulate the electronic structure of the molecule and, consequently, its interaction with light.

Polymethine Chain Extension A well-established method for achieving significant red-shifts in both absorption and emission is the extension of the polymethine chain. acs.orgst-andrews.ac.uk Increasing the length of the conjugated system decreases the HOMO-LUMO energy gap, resulting in absorption and emission at longer wavelengths. This strategy has been successfully applied to push flavylium and this compound dyes further into the SWIR region, leading to the development of nonamethine dyes with absorption maxima as high as 1149 nm and emission that extends beyond 1500 nm. acs.org

Substitution on the this compound Core Modifying the substituents on the aromatic core of the this compound heterocycle provides a more subtle method for tuning photophysical properties. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, have been utilized to introduce a variety of C–CAr and C–Csp functionalities. acs.org The electronic nature of these substituents—whether electron-donating or electron-withdrawing—plays a crucial role. For instance, converting propargyl groups on a this compound dye to triazolemethyl groups, which are more electron-donating, results in a red-shift in both absorption (10 nm) and emission (16 nm). nih.gov The photophysical properties of these modified fluorophores can be correlated with Hammett parameters to develop predictive models for designing dyes with specific, laser-matched absorption maxima. acs.org

Late-Stage Functionalization A highly versatile strategy involves the synthesis of a core this compound intermediate that can be modified in a final step, often via "click chemistry." This approach has been demonstrated with PropChrom7, a this compound intermediate featuring four propargyl groups that serve as handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This method allows for the facile introduction of a diverse panel of functional groups, including sulfonates, ammonium (B1175870) ions, zwitterions, and phosphonates. nih.gov A key advantage of this strategy is that these modifications can introduce desirable properties, such as water solubility, without significantly compromising the core photophysical characteristics of the parent fluorophore. nih.gov

The following table summarizes research findings on how different chemical modifications affect the spectroscopic properties of this compound dyes.

Table 1: Effects of Chemical Modification on Spectroscopic Properties of this compound Dyes

Parent Compound/Scaffold Modification Strategy Resulting Compound/Functionality Key Spectroscopic Finding
Heptamethine this compound Polymethine Chain Extension Chrom9 (Nonamethine Dye) The extended polymethine chain pushes absorption maxima to 1149 nm and emission beyond 1500 nm. acs.orgucla.edu
PropChrom7 Late-Stage Functionalization (CuAAC) SulfoChrom7, AmmonChrom7, ZwitChrom7 Introduction of hydrophilic groups (sulfonate, ammonium, zwitterion) provides water solubility with minimal changes to absorption maxima or quantum yield. nih.gov
PropChrom7 Late-Stage Functionalization (CuAAC) Triazolemethyl derivative Conversion of propargyl to triazolemethyl groups induces a 10 nm red-shift in absorption and a 16 nm red-shift in emission. nih.gov

This compound in Photocatalysis and Photochemistry Research

While extensively studied for their fluorescence properties, this compound scaffolds also participate in and support photochemical reactions. Their role is primarily centered on their ability to act as photosensitizers and as key structural motifs in photochemical transformations. Photochemical reactions are initiated by the absorption of light, and organic dyes can act as photosensitizers by absorbing this light energy and promoting the formation of reactive species, such as singlet oxygen. nih.gov

This compound as Photosensitizers Certain this compound dyes have been identified as effective photosensitizers. scirp.org A photosensitizer absorbs light and transfers the energy to other molecules, most commonly molecular oxygen, to produce highly reactive singlet oxygen. This process is fundamental to Type II photodynamic therapy (PDT) and various photocatalytic oxidations. ed.ac.uk

Research comparing the photostability of heptamethine this compound dyes to their flavylium analogues revealed that the this compound derivative was less photostable, a phenomenon attributed to its greater ability to sensitize oxygen. acs.org This characteristic, while detrimental to fluorescence imaging stability, is precisely what is required for an effective photosensitizer. The study of solvatochromic behavior in different solvents is also used to select optimal conditions for when these dyes are applied as photosensitizers. scirp.org

Involvement in Photochemical Reaction Mechanisms Beyond acting as standalone photosensitizers, the this compound structure can appear as a transient intermediate in photochemical reactions. In a notable example involving an enantioselective intramolecular aza Paternò-Büchi reaction, the formation of a this compound structure has been suggested as part of the mechanism. researchgate.net This transformation involves an excited-state intramolecular proton transfer (ESIPT), where the this compound moiety is a key intermediate in the reaction pathway. researchgate.net

Supporting Roles in Photochemistry Research The unique fluorescent properties of this compound dyes, particularly in the SWIR region, make them valuable tools for supporting research in photochemistry-related fields like PDT. While a separate photosensitizer (e.g., zinc phthalocyanine) may be used to generate reactive oxygen species, this compound dyes can be employed as imaging agents. escholarship.org For instance, they have been used to track the in vivo biodistribution of perfluorocarbon emulsions, which are designed to carry both oxygen and a photosensitizer to a target site, thereby providing a method to monitor and optimize the delivery system for photodynamic applications. ucla.eduescholarship.org

The following table highlights the roles of this compound compounds and structures within photochemistry and photocatalysis research.

Table 2: Roles of this compound Scaffolds in Photochemistry Research

This compound Context Photochemical Role Key Finding or Application
Heptamethine this compound Dye Photosensitizer Exhibits a greater ability to sensitize molecular oxygen compared to its flavylium analogue, suggesting its potential for applications requiring singlet oxygen generation. acs.org
This compound-Cyanine Dye Photosensitizer The study of solvatochromic effects helps in selecting optimal solvents for its application as a photosensitizer. scirp.org
Aza Paternò-Büchi Reaction Reaction Intermediate A this compound structure is proposed as a key intermediate formed via Excited State Intramolecular Proton Transfer (ESIPT) during the photochemical reaction. researchgate.net

Chromenylium in Natural Products and Bio Inspired Chemical Systems Focus on Chemical Synthesis, Structural Elucidation, and Chemical Mechanisms, Not Biological Activity or Clinical Aspects

Isolation and Structural Elucidation of Naturally Occurring Chromenylium Moieties

The this compound scaffold is a fundamental component of various secondary metabolites found in the plant kingdom. funaab.edu.ng Most notably, it is the central structure of anthocyanidins, the aglycone forms of anthocyanins, which are responsible for many of the red, purple, and blue colors in flowers, fruits, and leaves. benthamscience.com These compounds are a subclass of flavonoids, which are themselves part of the broader phenylpropanoid and polyketide superclass. naturalproducts.net

The process of obtaining pure this compound-containing compounds from natural sources is a multi-step endeavor that begins with extraction from the plant material. uoa.gr Common techniques involve the use of solvents to draw out the desired metabolites. benthamscience.com The choice of solvent and extraction method is critical and often tailored to the specific plant matrix and the polarity of the target compounds.

Following extraction, the crude mixture undergoes purification, which is essential for isolating individual compounds. uoa.gr Chromatographic techniques are indispensable at this stage. Thin-layer chromatography (TLC) and column chromatography are routinely used for separation. maas.edu.mm These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of pure substances from a complex mixture. maas.edu.mm

Once a pure compound is isolated, its chemical structure must be determined. Structural elucidation relies on a combination of modern spectroscopic techniques. uoa.grmaas.edu.mm

Mass Spectrometry (MS) : This technique provides the mass-to-charge ratio of the compound, which helps in determining its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is particularly powerful for deducing the precise molecular formula. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are crucial for mapping the carbon-hydrogen framework of the molecule. maas.edu.mm These techniques reveal how atoms are connected, providing definitive evidence for the this compound core and the nature and position of its substituents.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : IR spectroscopy helps identify the functional groups present in the molecule, while UV-Vis spectroscopy provides information about the electronic conjugation system, which is characteristic of the colored this compound cation. uoa.grmdpi.com

Through the combined application of these methods, the precise chemical structures of numerous naturally occurring this compound-containing molecules, such as various anthocyanidins, have been successfully elucidated.

Biomimetic Synthesis and Total Synthesis of this compound-Containing Natural Products

The total synthesis of complex natural products is a significant undertaking in organic chemistry that allows for confirmation of proposed structures and provides access to these molecules for further study. mdpi.com Biomimetic synthesis, a subfield of total synthesis, seeks to mimic nature's biosynthetic pathways to construct complex molecules, often leading to highly efficient and elegant synthetic routes. eurekalert.orgengineering.org.cnnih.gov This approach not only provides a method for obtaining the target compound but can also offer insights into how these molecules are formed in nature. nih.govresearchgate.net

While the this compound core is found in many natural products, much of the synthetic focus has been on creating novel this compound-based dyes for technological applications rather than the total synthesis of the complex glycosylated anthocyanins. However, the fundamental reactions for constructing the this compound heterocycle are well-established and central to these efforts. A common and classic method is the condensation reaction between an appropriate salicylaldehyde (B1680747) derivative and a ketone or another carbonyl compound containing an α-methylene group, followed by acid-catalyzed cyclization and dehydration to form the aromatic pyrylium (B1242799) ring system.

More advanced synthetic strategies have been developed for creating functionalized this compound dyes, which can be seen as analogs of natural product scaffolds. For instance, the synthesis of heptamethine and pentamethine this compound dyes has been achieved through the condensation of a this compound heterocycle with a conjugated bis(phenylimine). acs.org This modular approach allows for the systematic variation of the heterocycle and the polymethine chain, enabling the fine-tuning of the molecule's properties. acs.org

The principles of biomimetic synthesis are particularly relevant to the this compound framework, as the biosynthesis of flavonoids in plants involves a series of enzyme-catalyzed cyclization and condensation reactions. funaab.edu.ng Designing laboratory syntheses that emulate these cascade reactions is a key goal of biomimetic strategies. eurekalert.org Such approaches can lead to the efficient, one-pot formation of multiple bonds and stereocenters, significantly streamlining the synthetic process. researchgate.net The development of new chemical reactions inspired by biosynthetic proposals continues to be a driving force in the synthesis of natural products and their analogs. researchgate.netcri.or.th

Chemical Biology Approaches to this compound-Related Systems

Chemical biology utilizes the principles and tools of chemistry to understand and manipulate biological systems. nih.gov In this context, the this compound scaffold has been extensively developed as a core component of chemical tools, particularly fluorescent probes for imaging. escholarship.orgnih.gov Rather than focusing on the natural products themselves, chemists have engineered novel this compound-based molecules with tailored photophysical properties for specific applications. escholarship.org

A major area of development is in fluorescent dyes that operate in the shortwave infrared (SWIR) region (1000–2000 nm) of the electromagnetic spectrum. escholarship.org Light in this window experiences reduced scattering and absorption by biological tissues, allowing for deeper penetration and higher-resolution imaging in living organisms. escholarship.org this compound-based polymethine dyes have emerged as a promising class of small-molecule fluorophores for this purpose. escholarship.org

The design and synthesis of these chemical tools involve strategic chemical modifications to the this compound core to enhance their performance. acs.org Key research findings include:

Structural Tuning for Brightness : Researchers hypothesized that rotational and vibrational modes in certain parts of related dye structures contributed to non-radiative decay, reducing fluorescence. By replacing these groups on the this compound core with sterically hindered groups like tert-butyl or adamantyl, they were able to reduce these non-radiative decay pathways. acs.org This resulted in a significant increase in the fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) of the dyes, making them substantially brighter. acs.org

Improving Water Solubility and Biocompatibility : A primary challenge for using small-molecule dyes in vivo is their often-poor water solubility and tendency to associate non-specifically with proteins. nih.gov To overcome this, researchers have developed "this compound Star Polymers" or "CStars." nih.gov In this approach, a heptamethine this compound fluorophore core is chemically linked to multiple hydrophilic and stealthy poly(2-methyl-2-oxazoline) (POx) polymer arms via copper-catalyzed click chemistry. nih.gov This star polymer architecture enhances aqueous solubility and brightness while promoting rapid renal clearance and reducing non-specific interactions in vivo. nih.gov

Multiplexed Imaging : The ability to tune the absorption and emission wavelengths of this compound dyes by modifying their chemical structure has enabled multicolor, or multiplexed, imaging. By creating a series of dyes with distinct spectral properties, scientists can simultaneously visualize multiple biological targets or processes in real-time. acs.orgescholarship.org

Beyond imaging, this compound-based systems have been engineered as reaction-based fluorescent probes for the detection of specific chemical species. For example, a probe has been developed where a this compound fluorophore possesses a built-in recognition site for sulfite (B76179) (SO₃²⁻). researchgate.net The presence of sulfite triggers a chemical reaction that modulates the probe's fluorescence, enabling the detection of this important biological signaling molecule. researchgate.net These examples highlight how the this compound scaffold serves as a versatile platform for creating sophisticated chemical tools to investigate complex chemical and biological processes.

Future Directions and Emerging Research Avenues in Chromenylium Chemistry

Development of Novel Catalytic Systems for Efficient Chromenylium Transformations

The development of highly efficient catalytic systems is a cornerstone of modern organic synthesis, and its application to this compound chemistry is a key area of future research. mdpi.comtcichemicals.com The goal is to create catalysts that not only accelerate reaction rates but also provide high levels of chemo-, regio-, and enantioselectivity. tcichemicals.com While some progress has been made, such as the use of palladium catalysts for the functionalization of this compound dyes, many existing methods require harsh conditions or an excess of reagents, which is not ideal for sustainable chemistry. mdpi.comnih.gov

Future work will likely focus on the design and synthesis of novel ligands for transition-metal catalysts that are tailored for specific this compound transformations. tcichemicals.com The rational design of ligands with specific steric and electronic properties can lead to catalysts with enhanced reactivity and selectivity. tcichemicals.com Furthermore, the exploration of biocatalysis, using enzymes to perform specific transformations on this compound scaffolds, represents a promising green chemistry approach. frontiersin.orgcas.org The development of catalytic systems that operate under mild conditions and with high atom economy will be crucial for the environmentally friendly production of complex this compound-based molecules. mdpi.com

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis

The integration of this compound chemistry with flow chemistry and automated synthesis platforms is poised to revolutionize the discovery and production of these compounds. nih.govmdpi.comrsc.org Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the ability to telescope multiple reaction steps into a continuous process. mdpi.comsyrris.com This can lead to higher yields, shorter reaction times, and more reproducible results. syrris.com

Automated synthesis systems, often coupled with flow chemistry, can accelerate the generation of compound libraries for high-throughput screening. nih.govsyrris.com These platforms can systematically vary reaction parameters to rapidly optimize reaction conditions and explore a wider chemical space. nih.gov The combination of artificial intelligence and machine learning with automated flow synthesis can further enhance this process by predicting optimal reaction conditions and even designing novel synthetic routes. rsc.org This approach has the potential to significantly shorten the discovery-to-application timeline for new this compound-based materials and probes. syrris.com

Exploration of this compound Reactivity in Unconventional Reaction Media

Moving beyond traditional organic solvents, the exploration of this compound reactivity in unconventional reaction media such as ionic liquids, deep eutectic solvents, and water is a growing area of interest. These alternative media can offer unique reactivity and selectivity profiles, and can also contribute to more sustainable chemical processes. For instance, performing reactions in water is highly desirable from an environmental perspective.

Recent work has demonstrated the synthesis of water-soluble this compound dyes, which is a significant step towards their use in biological applications. researchgate.net However, the reactivity of many this compound compounds is often hampered in aqueous environments due to aggregation and degradation. nih.gov Future research will focus on designing this compound scaffolds that are not only soluble but also stable and reactive in water. The use of "stealth" polymers, such as poly(2-methyl-2-oxazoline) (POx), to shield the this compound core has shown promise in enhancing both aqueous solubility and stability. nih.govacs.org The systematic study of this compound reactions in a variety of unconventional media will undoubtedly uncover new synthetic possibilities and applications.

Advanced Computational Design of this compound-Based Chemical Architectures

Advanced computational design is becoming an indispensable tool for the rational design of novel this compound-based chemical architectures with tailored properties. mathiasbernhard.chtuwien.ac.at By employing computational methods, researchers can predict the electronic and photophysical properties of new this compound derivatives before they are synthesized in the lab. escholarship.org This in silico approach can significantly reduce the time and resources required for the discovery of new functional molecules. mit.edu

Computational tools can be used to explore vast chemical spaces and identify promising candidates with desired characteristics, such as specific absorption and emission wavelengths, high quantum yields, and enhanced stability. tuwien.ac.atcuhk.edu.hk For example, computational models can help in understanding structure-property relationships, guiding the strategic modification of the this compound core to achieve targeted outcomes. escholarship.org The integration of computational design with automated synthesis platforms creates a powerful closed-loop system where molecules are designed, synthesized, and tested in a rapid and iterative fashion. nih.gov

Interdisciplinary Research at the Interface of this compound Chemistry and Other Fields

The unique properties of this compound compounds make them highly attractive for interdisciplinary research, particularly at the interface with materials science. usc.esomu.ac.jp The development of new materials often relies on the integration of knowledge from chemistry and physics to create substances with optimized functionalities. omu.ac.jp In this context, this compound chemistry provides the synthetic tools to design and create novel molecular building blocks for advanced materials. omu.ac.jp

A key area of focus is the synthesis of this compound-based materials for applications in optoelectronics and energy. ucsb.edu For example, this compound derivatives can be incorporated into organic-inorganic hybrid materials to develop new catalysts or components for solar cells. omu.ac.jp The ability to tune the photophysical properties of this compound dyes through synthetic modifications is crucial for these applications. researchgate.net Furthermore, the development of this compound-based star polymers demonstrates the successful merging of polymer chemistry and this compound chemistry to create water-soluble and biocompatible fluorophores for bioimaging. acs.org This interdisciplinary approach, where the synthetic aspects of this compound chemistry are leveraged to create functional materials, is expected to lead to significant technological advancements. rsc.orguni-koblenz.de

Strategies for Enhancing Chemical and Photostability of this compound Systems

A major challenge in the practical application of this compound dyes is their often-limited chemical and photostability, especially in aqueous environments. nih.gov The small HOMO-LUMO gap required for long-wavelength absorption and emission makes them susceptible to degradation. nih.gov Therefore, developing strategies to enhance their stability is a critical area of future research.

Several approaches are being explored to address this issue. One strategy involves the structural modification of the this compound core to increase its rigidity and protect it from nucleophilic attack. researchgate.net Another promising approach is the encapsulation of the this compound dye within a protective matrix, such as a polymer or a protein. researchgate.net For instance, the creation of this compound star polymers, where the dye is at the core of a star-shaped polymer, has been shown to significantly enhance both chemo- and photostability. nih.govacs.org This is attributed to the steric protection provided by the polymer arms. nih.gov Future research will likely focus on combining these strategies and exploring new molecular designs and formulation approaches to create highly stable and robust this compound-based systems for demanding applications. researchgate.netmdpi.com

Q & A

Q. What are the standard analytical methods for identifying chromenylium derivatives in complex matrices?

this compound derivatives, such as anthocyanidins (e.g., cyanidin, malvidin), are typically identified using hyphenated techniques like UPLC-PDA-MS (Ultra-Performance Liquid Chromatography coupled with Photodiode Array and Mass Spectrometry). For instance, malvidin (C₁₇H₁₅O₇) was detected with [M+H]⁺ m/z 331.95 and UV-Vis maxima at 282.7 nm (UV) and 518.4 nm (visible) . Key steps include:

  • Chromatographic separation : Optimize mobile phase (e.g., acidified water/acetonitrile) to resolve isomers.
  • Spectral matching : Compare retention times, UV-Vis profiles, and mass fragmentation patterns with reference standards or databases (e.g., METLIN) .
  • Quantification : Use external calibration curves with purified standards.
CompoundMolecular Formula[M+H]⁺ (m/z)UV-Vis λmax (nm)
MalvidinC₁₇H₁₅O₇331.95282.7, 518.4
CyanidinC₁₅H₁₁O₆Cl322.7280, 520
DelphinidinC₁₅H₁₁O₇Cl346.6275, 530
Data sourced from experimental studies .

Q. How can researchers ensure reproducibility in synthesizing this compound-based compounds?

Reproducibility requires rigorous documentation of:

  • Reaction conditions : Temperature, pH, solvent purity, and catalyst ratios (e.g., acid-catalyzed condensation of phenolic precursors) .
  • Purification protocols : Column chromatography (e.g., C18 reverse-phase) or recrystallization steps to isolate pure this compound salts .
  • Characterization : Provide NMR (¹H/¹³C), HRMS, and elemental analysis data. For example, cyanidin chloride (CAS 528-58-5) requires confirmation of chloride counterion via ion chromatography .

Q. What structural features influence the stability of this compound ions in aqueous solutions?

Stability is pH-dependent due to the equilibrium between flavylium cation (stable at pH < 2), quinoidal base (pH 4–6), and anionic forms (pH > 6). Key factors:

  • Substituent effects : Electron-donating groups (e.g., -OCH₃ in malvidin) enhance stability via resonance .
  • Temperature and light : Degradation studies show accelerated decomposition at >40°C or under UV exposure. Use amber vials and cold storage (-20°C) .

Advanced Research Questions

Q. How can contradictory data on this compound antioxidant activity be resolved across studies?

Discrepancies often arise from:

  • Assay variability : DPPH, FRAP, and ORAC assays measure different antioxidant mechanisms. Standardize protocols (e.g., Trolox equivalents, reaction time) .
  • Sample matrix effects : Co-extracted compounds (e.g., ascorbic acid) may synergize or antagonize activity. Use HPLC to isolate this compound fractions before testing .
  • pH interference : Antioxidant capacity peaks in acidic conditions (flavylium form). Report pH of assay media explicitly .

Q. What computational methods are effective for predicting this compound electronic properties and reactivity?

  • DFT (Density Functional Theory) : Calculate HOMO-LUMO gaps to predict redox behavior. For example, cyanidin’s HOMO (-5.2 eV) aligns with its strong electron-donating capacity .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to rationalize bioactivity. Use software like AutoDock Vina with optimized force fields .
  • MD (Molecular Dynamics) simulations : Assess solvation effects on stability over nanosecond timescales .

Q. What strategies optimize the synthesis of novel this compound derivatives with enhanced photostability?

  • Structural modification : Introduce bulky substituents (e.g., benzyl groups) to sterically hinder photodegradation .
  • Co-pigmentation : Combine with flavonols (e.g., quercetin) to form π-stacked complexes that reduce excited-state reactivity .
  • Encapsulation : Use nanoemulsions or cyclodextrins to shield this compound cores from UV light .

Methodological Considerations

Q. How should researchers design experiments to investigate this compound interactions with biomacromolecules?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry for protein-ligand interactions .
  • Circular Dichroism (CD) : Monitor conformational changes in DNA or enzymes upon this compound binding .
  • Fluorescence quenching : Measure Stern-Volmer constants to assess binding affinity and mechanism .

Q. What are best practices for resolving conflicting chromatographic data in this compound quantification?

  • Column calibration : Use certified reference materials (e.g., cyanidin-3-glucoside) to validate retention times .
  • Internal standards : Spike samples with deuterated analogs (e.g., cyanidin-d₄) to correct for matrix effects .
  • Interlaboratory validation : Participate in round-robin trials to harmonize protocols .

Literature and Data Management

Q. How can researchers systematically review this compound literature while avoiding unreliable sources?

  • Database selection : Prioritize PubMed, SciFinder, and Web of Science over non-peer-reviewed platforms .
  • Citation tracking : Use tools like Google Scholar Citations to identify seminal papers and recent reviews .
  • Critical appraisal : Assess experimental rigor via criteria in (e.g., reproducibility, statistical analysis) .

Q. What ethical guidelines apply to publishing this compound research with proprietary or sensitive data?

  • Data accessibility : Deposit raw spectra/chromatograms in repositories like Zenodo with DOI links .
  • Copyright compliance : Acknowledge sources for reproduced figures and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.